4,4'-Bis(4-aminophenoxy)biphenyl

Polymer ductility Melt-processable polyimides Mechanical properties

4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) is the strategic diamine monomer when melt-processability and mechanical ductility cannot be sacrificed. Its rigid biphenyl core with flexible ether linkages uniquely delivers polyimides combining Tg up to 299°C, elongation up to 170%, and thermal stability exceeding 470°C—performance unattainable with ODA or p-PDA. This enables flexible printed circuit boards, rollable displays, carbon-fiber-reinforced thermoplastics (CFRTP), optically clear amorphous films, and high-selectivity He/CH₄ and CO₂/CH₄ gas separation membranes. MP 196–200°C, MW 368.44 g/mol. Select BAPB where traditional rigid diamines fail.

Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
CAS No. 13080-85-8
Cat. No. B085200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(4-aminophenoxy)biphenyl
CAS13080-85-8
Molecular FormulaC24H20N2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
InChIInChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2
InChIKeyHYDATEKARGDBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) for High-Performance Polyimide Synthesis: Core Properties and Industrial Relevance


4,4'-Bis(4-aminophenoxy)biphenyl (CAS 13080-85-8), also designated BAPB, is a primary aromatic diamine monomer . Its rigid, ether-linked biphenyl backbone is specifically utilized to synthesize high-performance polyimides, poly(amide imide)s, and poly(ether imide)s [1][2]. This compound is distinguished by a melting point of 196.0–200.0 °C and a molecular weight of 368.44 g/mol . The resultant polymers are foundational in applications demanding exceptional thermo-oxidative stability, mechanical integrity, and defined processability, making BAPB a critical building block for advanced materials in aerospace, electronics, and industrial sectors [2][3].

Why Substituting 4,4'-Bis(4-aminophenoxy)biphenyl with Generic Diamines Compromises Polyimide Performance and Processability


Direct substitution of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) with other common diamines like 4,4'-oxydianiline (ODA) or 1,4-phenylenediamine (p-PDA) is not chemically neutral and leads to a quantifiable divergence in polymer architecture and functional properties [1][2]. While these in-class compounds may appear similar as aromatic diamines, they impart distinctly different chain flexibility, crystallinity, and thermal behavior upon polycondensation with the same dianhydride [1]. As the quantitative comparisons in Section 3 will demonstrate, selecting BAPB over its analogs is a critical decision point for achieving a specific balance of melt-processability, mechanical ductility, and thermal resistance that is unattainable with structurally simpler or more rigid alternatives [2][3].

Quantitative Evidence for Selecting 4,4'-Bis(4-aminophenoxy)biphenyl: A Comparative Performance Analysis


Ductility Superiority: 170% Elongation at Break vs. Brittle ODA and p-PDA Analogs

In a direct head-to-head comparison of poly(ether imide)s synthesized from the same catechol bis(ether anhydride), the polymer derived from BAPB exhibited a significantly higher elongation at break of 170% [1]. This starkly contrasts with the typical behavior of polyimides from simpler diamines, which are noted for their brittleness and low extensions to break [1]. This quantitative difference underscores BAPB's unique capacity to confer ductility and toughness in otherwise rigid polyimide systems [1].

Polymer ductility Melt-processable polyimides Mechanical properties

Enhanced Melt-Processability: Achieving High Elongation Without Sacrificing Thermal Stability

The same study that identified the exceptional 170% elongation for the BAPB-based polymer also confirmed it maintained a high thermal stability, with decomposition temperatures in excess of 470 °C [1]. This combination—high elongation (processability and toughness) with very high thermal stability—is rare among aromatic polyimides, many of which are non-melting and require complex solvent-based fabrication [1][2]. BAPB thus enables melt-processing without the typical trade-off in thermal performance, a key differentiator from many rigid diamines.

Melt-processability Thermoplastic polyimides Polymer synthesis

Crystallization Control: BAPB Enables a Switch from Semicrystalline to Amorphous Behavior vs. ODA

When polymerized with 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), the polyimide derived from BAPB lost crystallizability once taken to the melt, resulting in an amorphous polymer [1]. This behavior contrasts sharply with polyimides synthesized from 4,4'-oxydianiline (ODA) under identical conditions, which also lost crystallizability, but BAPB provides a distinct processing window and final property set compared to the semicrystalline polymers derived from other diamines in the study (e.g., TPER and TPEQ) [1]. This demonstrates BAPB's utility in tailoring the crystalline morphology, which directly impacts optical clarity, dimensional stability, and solvent resistance.

Polymer crystallinity Melt behavior Structure-property relationship

Gas Separation Selectivity: R-BAPB Polyimide Shows High He/CH4 and CO2/CH4 Selectivity

The thermoplastic R-BAPB polyimide, synthesized from BAPB, demonstrates high selectivity for gas separations critical in industrial processes [1]. Analysis using Robeson plots confirmed the material's high selectivity for the separation of He/CH4, N2/CH4, and CO2/CH4 gas pairs [1]. This performance establishes R-BAPB as a promising candidate for membrane-based gas purification, a niche where material selection is driven by precise permeability and selectivity benchmarks against other polymers.

Gas separation membranes Polyimide permeability Robeson plot

Glass Transition Temperature Modulation: Tg Range of 227-299 °C vs. Isomeric Analog

In a comparative study of poly(amide imide)s, the glass transition temperature (Tg) was directly correlated to the diamine isomer structure [1]. The polymer series containing the rigid 4,4'-BAPB (Series IV) exhibited the highest Tg values, ranging from 254-299 °C [1]. This was significantly higher than the series based on its crank 2,2'-isomer (2,2'-BAPB, Series III), which had Tg values in the range of 227-268 °C [1]. This direct comparison quantifies the impact of BAPB's para-substituted rigid biphenyl unit in elevating the polymer's service temperature.

Glass transition temperature Thermal properties Poly(amide imide)s

Optimal Application Scenarios for 4,4'-Bis(4-aminophenoxy)biphenyl in Advanced Material Development


Melt-Processed, High-Ductility Polyimide Films for Flexible Electronics

BAPB is the diamine of choice when the application demands a polyimide film that can be melt-processed and exhibits high elongation (up to 170%) without sacrificing thermal stability (>470 °C) [1]. This combination is essential for flexible printed circuit boards, rollable displays, and high-temperature wire insulation where traditional brittle polyimides would fail during flexing or manufacturing [1].

High-Temperature Thermoplastic Composites for Aerospace and Automotive

Leveraging BAPB's ability to confer a high glass transition temperature (up to 299 °C) [2] while maintaining melt-processability [1], it is ideal for synthesizing matrix resins for carbon fiber reinforced thermoplastics. These composites require high service temperatures for engine components or structural parts and benefit from the faster, more cost-effective melt-processing routes enabled by BAPB.

Transparent, Amorphous Polyimide Coatings for Optical and Display Applications

For applications requiring optically clear, non-crystalline films, BAPB is a superior selection. When polymerized with specific dianhydrides like HQDPA, the resulting polyimide loses crystallizability and becomes amorphous [3]. This property prevents light scattering and ensures high transparency, which is critical for display substrates, optical waveguides, and protective coatings for solar panels.

Gas Separation Membranes for Helium and Carbon Dioxide Purification

R-BAPB polyimide, synthesized from BAPB, has demonstrated high selectivity for industrially relevant gas pairs, specifically He/CH4 and CO2/CH4 [4]. This makes it a strategic monomer for developing advanced membrane materials for natural gas sweetening, hydrogen recovery, and helium purification, where performance is directly measured against the Robeson upper bound [4].

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